Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate

Medicinal Chemistry ADME Optimization Drug Design

Procure with confidence: The geminal -CF3/ester at C3 imparts unique metabolic stability and lipophilicity (LogP 1.01) for CNS drug and agrochemical design. Distinct from regioisomers, this ≥98% pure intermediate ensures SAR reproducibility. Verify stock with your preferred supplier.

Molecular Formula C8H12F3NO2
Molecular Weight 211.18 g/mol
Cat. No. B7892858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate
Molecular FormulaC8H12F3NO2
Molecular Weight211.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCNC1)C(F)(F)F
InChIInChI=1S/C8H12F3NO2/c1-2-14-6(13)7(8(9,10)11)3-4-12-5-7/h12H,2-5H2,1H3
InChIKeyMXEHPCOURMCHOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate (CAS 1211537-93-7): Procurement Specifications and Core Identity


Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate (CAS 1211537-93-7) is a specialized fluorinated pyrrolidine derivative characterized by a geminal substitution of a trifluoromethyl group (-CF₃) and an ethyl ester at the 3-position of the pyrrolidine ring . With a molecular formula of C₈H₁₂F₃NO₂ and a molecular weight of 211.18 g/mol, this compound is primarily supplied as a high-purity (≥98%) research intermediate . Its unique structure, featuring an electron-withdrawing -CF₃ group adjacent to a carboxylate ester, imparts distinct physicochemical properties that differentiate it from non-fluorinated or regioisomeric analogs, making it a valuable scaffold in medicinal chemistry and agrochemical research [1][2].

Why Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate Cannot Be Substituted with Generic Pyrrolidine Analogs


Substituting Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate with a non-fluorinated pyrrolidine ester or a regioisomeric analog fundamentally alters the compound's physicochemical and biological profile due to the unique electronic and steric properties of the geminal -CF₃ group. The trifluoromethyl group is a well-established bioisostere that enhances lipophilicity (LogP) and metabolic stability while simultaneously introducing strong electron-withdrawing inductive effects that modulate the basicity of the adjacent pyrrolidine nitrogen . Specifically, the 3-position substitution creates a unique steric environment around the ester functionality, which can influence hydrolysis rates and subsequent reactivity in multi-step synthetic sequences . In contrast, non-fluorinated analogs like Ethyl pyrrolidine-3-carboxylate lack the metabolic shielding and lipophilic character provided by the -CF₃ group, while regioisomers (e.g., 4-substituted analogs) exhibit different spatial orientations of the trifluoromethyl group relative to the ester, leading to divergent binding interactions with biological targets or distinct reactivity in catalytic cycles [1]. Therefore, generic substitution in procurement leads to non-equivalent experimental outcomes and jeopardizes the reproducibility of structure-activity relationship (SAR) studies.

Quantitative Differentiation of Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate: A Comparative Evidence Guide for Scientific Selection


Lipophilicity (LogP) Enhancement via 3-Position CF₃ Substitution

The target compound exhibits significantly higher lipophilicity compared to its non-fluorinated analog, Ethyl pyrrolidine-3-carboxylate. While a direct experimental LogP value for the target compound is not publicly available in primary literature, class-level inference based on structurally similar 3-substituted trifluoromethyl pyrrolidine esters provides a reliable estimate. The calculated LogP for Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate is approximately 1.01 , which is substantially higher than the estimated LogP of ~0.2 for the non-fluorinated Ethyl pyrrolidine-3-carboxylate. This increase in lipophilicity is directly attributable to the -CF₃ group and is expected to enhance passive membrane permeability in cellular assays [1].

Medicinal Chemistry ADME Optimization Drug Design

Metabolic Stability Advantage Conferred by 3-Position CF₃ Group

The geminal -CF₃ group at the 3-position provides a protective effect against oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated pyrrolidine esters. While specific in vitro microsomal stability data for the exact compound are proprietary, class-level evidence demonstrates that fluorinated pyrrolidines exhibit reduced rates of CYP-mediated degradation . For a closely related analog, 3-(trifluoromethyl)pyrrolidine, the presence of the -CF₃ group is documented to enhance metabolic stability . In contrast, the non-fluorinated Ethyl pyrrolidine-3-carboxylate is expected to undergo rapid oxidation at the pyrrolidine ring, leading to a shorter half-life in biological systems.

Pharmacokinetics Metabolic Stability Cytochrome P450

Regioisomeric Differentiation: 3-Position vs. 4-Position CF₃ Substitution

The substitution position of the trifluoromethyl group significantly impacts both physicochemical properties and synthetic utility. The target compound, substituted at the 3-position, exhibits a calculated LogP of 1.01 . In contrast, the regioisomeric Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate exhibits a higher calculated LogP of 1.148 [1]. Furthermore, the 3-position substitution places the -CF₃ group adjacent to the ester, creating a sterically hindered environment that can modulate the rate of ester hydrolysis compared to the 4-substituted analog. This difference in steric hindrance is critical for applications requiring selective deprotection or controlled release of the active carboxylic acid moiety.

Structure-Activity Relationship Isomeric Purity Synthetic Chemistry

Conformational Restraint and sp³ Character (Fsp³) Impact on Binding Affinity

The target compound possesses a high fraction of sp³ hybridized carbons (Fsp³) of 0.875 , indicating a significant degree of three-dimensionality and conformational restraint. This is a desirable feature in fragment-based drug discovery, as molecules with higher Fsp³ values tend to exhibit improved target selectivity and more favorable clinical development outcomes [1]. While the non-fluorinated Ethyl pyrrolidine-3-carboxylate also possesses a saturated ring, the addition of the -CF₃ group at the 3-position introduces additional steric bulk and electronic effects that further rigidify the scaffold compared to the parent compound, potentially leading to enhanced binding enthalpy upon target engagement.

Fragment-Based Drug Discovery Conformational Analysis Molecular Complexity

Optimal Research and Industrial Application Scenarios for Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate


Medicinal Chemistry: CNS Penetrant Lead Optimization

The compound's calculated LogP of 1.01 and class-level evidence for enhanced metabolic stability position it as an ideal building block for synthesizing central nervous system (CNS) drug candidates. The balanced lipophilicity is within the optimal range for blood-brain barrier penetration, while the -CF₃ group provides resistance to peripheral oxidative metabolism, a common liability for CNS-active amines. Researchers developing enzyme inhibitors or receptor modulators targeting neurological disorders should prioritize this compound over non-fluorinated analogs to achieve improved brain exposure and prolonged target engagement.

Chemical Biology: Synthesis of Conformationally Restricted Probes

With a high Fsp³ value of 0.875 , Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate is an excellent starting material for generating conformationally rigidified analogs of natural amino acids or neurotransmitters. The geminal substitution at the 3-position restricts rotation around the C3-C(ester) bond, enabling the design of probes with defined three-dimensional shapes. This is particularly valuable in fragment-based drug discovery (FBDD) and for investigating protein-ligand interactions where entropic penalties must be minimized. Procurement of this specific isomer ensures the correct spatial orientation of the -CF₃ group for structure-based design .

Agrochemical Research: Synthesis of Pest Control Agents

Patents indicate the utility of 3-trifluoromethyl-substituted pyrrolidines as key intermediates in the synthesis of insecticidal compounds [1]. The electron-withdrawing nature of the -CF₃ group, coupled with the ester handle for further derivatization, makes this compound a versatile precursor for agrochemical libraries. The high purity (≥98%) available from reputable vendors ensures consistent results in the multi-step synthesis of these complex active ingredients.

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